4-Bromo-5-fluoro-2-(methylsulphonyl)aniline
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Overview
Description
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is an organic compound with the molecular formula C7H7BrFNO2S It is a derivative of aniline, featuring bromine, fluorine, and a methylsulphonyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of aniline derivatives, followed by reduction and subsequent halogenation. For instance, 4-bromo-2-fluoro-1-nitrobenzene can be reduced using iron and ammonium chloride in ethanol and water to yield the corresponding aniline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The bromine substituent can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Scientific Research Applications
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound may bind to allosteric sites on target proteins, modulating their activity and leading to downstream effects such as changes in gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but lacks the methylsulphonyl group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methylsulphonyl group.
2-Bromo-4-fluoroaniline: Similar but lacks the methylsulphonyl group.
Uniqueness
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is unique due to the presence of the methylsulphonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C7H7BrFNO2S |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-methylsulfonylaniline |
InChI |
InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 |
InChI Key |
XRGHVVFAJBPWID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)F)Br |
Origin of Product |
United States |
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